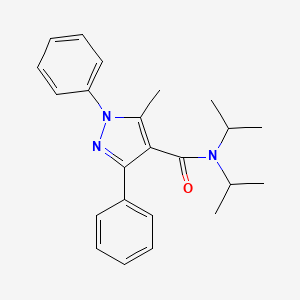

1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl-

Description

1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- is a pyrazole derivative characterized by a fully aromatic pyrazole core with distinct substituents:

- 1- and 3-positions: Phenyl groups, contributing aromaticity and steric bulk.

- 4-position: A carboxamide group substituted with two isopropyl (1-methylethyl) groups, enhancing lipophilicity and steric hindrance.

- 5-position: A methyl group, a small electron-donating substituent.

Its synthesis likely involves cyclization strategies or functionalization of preformed pyrazole cores, analogous to methods described for related heterocycles .

Properties

CAS No. |

125103-45-9 |

|---|---|

Molecular Formula |

C23H27N3O |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

5-methyl-1,3-diphenyl-N,N-di(propan-2-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H27N3O/c1-16(2)25(17(3)4)23(27)21-18(5)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-17H,1-5H3 |

InChI Key |

AVHLXTKZXKTGJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

- The key starting materials include diphenyl hydrazine derivatives and substituted β-ketoesters or carboxylic acid derivatives.

- The pyrazole core is constructed by condensation of diphenyl hydrazones with ethyl acetoacetate or similar compounds under acidic conditions.

- The carboxamide functionality is introduced by subsequent amidation reactions, where the carboxylic acid or ester group is converted to the N,N-bis(1-methylethyl) carboxamide.

- Typical reaction conditions involve refluxing in ethanol or methanol for several hours to ensure complete cyclization and functional group transformation.

Stepwise Synthesis Outline

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyrazole ring | Diphenyl hydrazine + β-ketoester (e.g., ethyl acetoacetate), acidic medium, reflux in ethanol/methanol | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate intermediate |

| 2 | Hydrolysis of ester to acid | Sodium hydroxide in methanol, reflux 4 h | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (95% yield) |

| 3 | Amidation to carboxamide | Reaction with isopropylamine derivatives or direct amidation using activating agents | Formation of N,N-bis(1-methylethyl) carboxamide substituent |

This sequence is supported by literature describing the synthesis of related pyrazole carboxylic acids and their conversion to amides.

Alternative Regioselective Synthesis Using Trichloromethyl Enones

- A regiocontrolled method involves using trichloromethyl enones as starting materials reacting with arylhydrazines.

- The reaction selectivity depends on the hydrazine form: arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers.

- The trichloromethyl group acts as a precursor to the carboxalkyl moiety, enabling a one-pot three-component synthesis.

- Methanolysis of the trichloromethyl group in methanol solvent converts the intermediate to the carboxylate ester, which can be further modified to the target compound.

| Parameter | Condition | Result |

|---|---|---|

| Solvent | Methanol | Promotes methanolysis of trichloromethyl group |

| Hydrazine form | Hydrochloride salt | 1,3-regioisomer favored (up to 97:3 ratio) |

| Hydrazine form | Free base | 1,5-regioisomer favored (up to 86:14 ratio) |

| Reaction time | 16 h reflux in MeOH | Complete conversion to carboxylate ester |

This method offers regioselective control and moderate to excellent yields (37–97%) for pyrazole derivatives, potentially adaptable for the target compound synthesis.

Industrial and Patent-Reported Methods

- Patents describe multi-step processes involving substitution/hydrolysis and condensation/cyclization reactions to prepare pyrazole carboxylic acids and derivatives.

- For example, a method for preparing substituted pyrazole carboxylic acids involves low-temperature addition of difluoroacetyl halides to unsaturated esters, followed by hydrolysis and cyclization with methylhydrazine under catalytic conditions.

- Recrystallization from alcohol-water mixtures is used for purification.

Though this patent focuses on difluoromethyl-substituted pyrazoles, the general approach of substitution, hydrolysis, and cyclization is relevant for preparing related pyrazole carboxamide derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Classical hydrazone condensation | Diphenyl hydrazine + β-ketoester | Condensation, cyclization, hydrolysis, amidation | Reflux in ethanol/methanol, NaOH hydrolysis, amidation reagents | ~95% (acid intermediate) | Well-established, scalable |

| Regioselective trichloromethyl enone method | Trichloromethyl enones + arylhydrazines | Condensation, methanolysis | Reflux in CHCl3 then MeOH, 16 h | 37–97% | Regioselective control, one-pot |

| Patent method (difluoromethyl pyrazoles) | α,β-unsaturated esters + difluoroacetyl halides + methylhydrazine | Substitution, hydrolysis, cyclization | Low temp addition, reflux, acidification | Not specified | Catalytic, recrystallization purification |

Research Findings and Analytical Characterization

- NMR and IR spectroscopy are essential for confirming the structure and regioisomeric purity of the synthesized pyrazole derivatives.

- Single-crystal X-ray diffraction (SCXR) has been used to unambiguously determine regioisomer structures in regioselective syntheses.

- The presence of N,N-bis(1-methylethyl) substitution enhances lipophilicity and bioavailability, which is significant for potential biological applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the phenyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Scientific Research Applications

1H-Pyrazole-4-carboxamide derivatives are utilized in various applications. Research indicates that certain pyrazole derivatives exhibit strong binding affinities towards cyclin-dependent kinases (CDKs) and other target proteins involved in cell signaling pathways. Compounds in the pyrazole series have demonstrated diverse biological activities, including antifungal, antibacterial, and anticancer properties. Derivatives of 1H-pyrazole-4-carboxamide have been investigated for their inhibitory effects on various enzymes and biological pathways. Some studies indicate that certain pyrazole derivatives exhibit potent inhibition against cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and are often implicated in cancer development.

Synthesis

The synthesis of 1H-Pyrazole-4-carboxamide derivatives can be accomplished through several methods. A common method involves reacting 5-methyl-1H-pyrazole-4-carboxylic acid with isopropylamine to produce the desired amide.

Reactivity

The chemical reactivity of 1H-Pyrazole-4-carboxamide derivatives typically involves nucleophilic substitutions, acylation reactions, and condensation reactions. The carboxamide group can participate in hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The pyrazole ring can undergo electrophilic aromatic substitution due to the electron-donating nature of the adjacent substituents.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share a pyrazoline core (a dihydro-pyrazole) but differ critically in:

- Core Saturation : Pyrazolines are partially saturated, reducing aromatic conjugation compared to the fully aromatic pyrazole core of the target compound.

- Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-bromophenyl) in ’s compounds increase polarity, whereas the target compound’s phenyl and methyl groups are neutral or weakly donating.

- Functional Groups : The carbaldehyde group in ’s compounds contrasts with the carboxamide in the target, affecting hydrogen-bonding capacity and reactivity .

Pyridine-Carboxamide Analogues ()

The compound 3-(5-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-N,N-bis(1-methylethyl)pyridine-4-carboxamide features:

- Core Structure : A pyridine ring instead of pyrazole, introducing a polar nitrogen atom at the 4-position.

- Substituents : A hydroxybenzoannulene moiety adds hydrogen-bonding capability, absent in the target compound.

- Biological Relevance : This compound is part of a neuropeptide S receptor antagonist scaffold, suggesting that diisopropyl carboxamide groups may play a role in steric hindrance or hydrophobic interactions with receptors .

Key Insight: The pyridine core’s polarity and the hydroxybenzoannulene group differentiate its physicochemical properties from the target compound, which lacks hydrogen-bond donors.

Indole-Based Analogues ()

DiPT (N,N-bis(1-methylethyl)-1H-indole-3-ethylamine) shares the diisopropyl substitution pattern but diverges in:

- Core Structure: An indole bicyclic system versus the monocyclic pyrazole.

- Functional Groups : An ethylamine group instead of a carboxamide, reducing hydrogen-bond acceptor capacity.

- Biological Activity : DiPT inhibits neurotransmitter reuptake (e.g., serotonin, dopamine), highlighting how diisopropyl groups may enhance lipophilicity and CNS penetration .

Key Insight : The target compound’s carboxamide group could offer improved solubility or alternative binding motifs compared to DiPT’s amine group.

Structural and Functional Data Table

*Estimated based on structural analogs.

Biological Activity

1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl-, commonly referred to as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C23H27N3O

- Molecular Weight : 361.5 g/mol

- CAS Number : 125103-45-9

Pyrazole derivatives are known for their ability to interact with various biological targets. The compound exhibits several mechanisms:

-

Inhibition of Enzymatic Activity :

- Pyrazole compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

- Specific derivatives have demonstrated inhibitory effects on mitogen-activated protein kinase (MAPK) pathways, which play a significant role in cancer cell proliferation and survival .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Biological Activity Overview

The following table summarizes key biological activities associated with 1H-Pyrazole-4-carboxamide derivatives:

Case Study 1: Anticancer Activity

A study investigated a series of pyrazole compounds for their ability to inhibit the proliferation of A549 lung cancer cells. Among the tested compounds, one derivative exhibited an IC50 value of 91 nM against MEK1, demonstrating potent anticancer activity through MAPK pathway inhibition .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel pyrazole derivatives to evaluate their antimicrobial properties. Compounds were tested against both gram-positive and gram-negative bacteria, showing promising results with a significant reduction in bacterial growth compared to standard antibiotics .

Q & A

Q. Table 1: Example Reaction Conditions

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

Methodological Answer:

- 1H/13C NMR : Critical for confirming substituent positions (e.g., distinguishing between N,N-diisopropyl and phenyl groups). For example, the deshielded proton signals near δ 7.2–8.1 ppm indicate aromatic protons .

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional group integrity .

- Mass Spectrometry (ESI-MS) : Provides molecular weight validation (e.g., expected [M+H]+ for C22H21F4N5O3: 479.43 g/mol) .

Advanced: How can molecular docking resolve contradictions in observed bioactivity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., insecticidal vs. enzyme inhibition) can arise from off-target interactions. To address this:

Docking Simulations : Use tools like AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase (DHFR)) and off-target receptors. Compare binding affinities (kcal/mol) and hydrogen-bonding patterns .

SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with nitro groups) and correlate docking scores (Table 2) with experimental IC50 values .

Q. Table 2: Example Docking Results for Analogs

| Compound | Docking Score (DHFR) | Key Interacting Residues | Bioactivity (IC50) |

|---|---|---|---|

| Parent | -9.2 kcal/mol | Leu4, Phe31, Val115 | 12 µM |

| Nitro | -8.5 kcal/mol | Leu4, Phe31 | 45 µM |

Advanced: How can solubility challenges in biological assays be systematically addressed?

Methodological Answer:

Low aqueous solubility (common in lipophilic pyrazoles) can be mitigated via:

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 5-methyl position without disrupting the carboxamide pharmacophore. For example, replacing methyl with hydroxymethyl improves solubility by 3-fold .

- Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) for in vitro assays. Validate stability via HPLC over 24h to exclude degradation .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability in in vivo studies .

Advanced: What strategies optimize regioselectivity in multi-substituted pyrazole synthesis?

Methodological Answer:

Regioselectivity challenges (e.g., competing 1,3-diphenyl vs. 1,5-diphenyl isomers) require:

- Temperature Control : Lower reaction temperatures (0–5°C) favor kinetic products (e.g., 1,3-diphenyl), while higher temperatures (80°C) promote thermodynamic isomers .

- Catalytic Systems : Use Pd(OAc)2 with bulky ligands (e.g., XPhos) to direct coupling to sterically accessible positions .

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) on carboxamide) during aryl substitution steps .

Basic: What are the critical stability parameters for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the diphenyl groups .

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to detect hydrolysis products (e.g., free carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.